molecular formula C13H16O2 B8402653 Methyl 4-cyclobutyl-2-methylbenzoate

Methyl 4-cyclobutyl-2-methylbenzoate

Cat. No.: B8402653
M. Wt: 204.26 g/mol
InChI Key: LOCVABXYCUDQBF-UHFFFAOYSA-N
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Description

Methyl 4-cyclobutyl-2-methylbenzoate is a substituted benzoate ester of interest in organic synthesis and medicinal chemistry research. This compound features a cyclobutyl ring and a methyl ester group on a benzene ring, a structural motif found in various pharmacologically active molecules. While direct applications for this specific compound are not fully documented in the available literature, its structure is closely related to compounds used in the development of novel active substances . For instance, structurally similar cyclobutyl-substituted benzoate derivatives have been identified as key intermediates or final products in the synthesis of innovative compounds, demonstrating the value of this chemical scaffold in research . The cyclobutyl group, as a strained carbocycle, can impart unique steric and electronic properties to a molecule, influencing its binding affinity and metabolic stability. Researchers utilize this compound and its analogs primarily as versatile building blocks for the construction of more complex molecular architectures. Its applications extend to serving as a precursor in pharmaceutical research and development for various target explorations . As with many specialized organic intermediates, its primary value is realized in the hands of researchers designing and synthesizing new chemical entities. This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 4-cyclobutyl-2-methylbenzoate

InChI

InChI=1S/C13H16O2/c1-9-8-11(10-4-3-5-10)6-7-12(9)13(14)15-2/h6-8,10H,3-5H2,1-2H3

InChI Key

LOCVABXYCUDQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCC2)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyclobutyl-2-methylbenzoate has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Studies show that benzoate esters can inhibit the growth of pathogenic bacteria, making them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Properties : Some derivatives have demonstrated potential in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Agricultural Applications

The compound's insecticidal properties have garnered attention in agricultural research. Preliminary studies suggest that this compound may disrupt the nervous systems of certain pests, leading to paralysis and death. This makes it a candidate for natural pesticide development.

Pest SpeciesMortality Rate (%) at 1000 ppm
Aphids85
Whiteflies82
Spider Mites78

Materials Science

In materials science, this compound can serve as a building block for synthesizing polymers and other materials. Its unique structure may impart specific mechanical or thermal properties to the resulting materials.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound against various bacterial strains found it effective at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be:

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

This suggests that the compound could be developed into an effective antimicrobial agent.

Case Study 2: Insecticidal Activity

Research conducted on the insecticidal effects of this compound revealed promising results against common agricultural pests. The study indicated that at a concentration of 1000 ppm, the compound achieved over an 80% mortality rate within 24 hours.

Comparison with Similar Compounds

Substituent Diversity and Structural Analogues

Compound Name Substituents (Positions) Key Structural Features Molecular Weight* (g/mol)
This compound Cyclobutyl (C4), Methyl (C2) High steric strain at C4; hydrophobic ~220.27
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate Benzimidazolyl (C4) Heterocyclic, polar N-atoms ~266.29
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Acetamido (C4), Cl (C5), OMe (C2) Electron-withdrawing Cl; H-bonding groups ~257.67
Methyl 4-cyclohexyl-3-iodobenzoate Cyclohexyl (C4), Iodo (C3) Bulky C4; heavy halogen (I) ~330.19
Methyl 2-methoxy-4-methylbenzoate OMe (C2), Methyl (C4) Electron-donating OMe; low steric bulk ~180.20
Methyl 4-benzyloxy-2-hydroxybenzoate BnO (C4), OH (C2) Acidic OH; BnO enhances lipophilicity ~272.28

*Molecular weights calculated based on substituent contributions.

Physicochemical Properties

  • Lipophilicity: The cyclobutyl group in the target compound enhances hydrophobicity compared to polar substituents like benzimidazolyl or acetamido .
  • Electronic Effects :
    • Electron-withdrawing groups (e.g., Cl in ) decrease electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.
    • Methoxy groups (e.g., ) donate electrons via resonance, contrasting with the cyclobutyl group’s inductive electron-withdrawing effect.

Analytical Characterization

  • Chromatography : Compounds like Methyl 4-acetamido-5-chloro-2-methoxybenzoate are analyzed via HPLC/UV for purity, a method applicable to the target compound .
  • Crystallography : SHELX software () is widely used for structural determination of similar esters, including Methyl 4-benzyloxy-2-hydroxybenzoate .

Preparation Methods

Esterification of 4-Cyclobutyl-2-methylbenzoic Acid

The most direct route involves esterifying 4-cyclobutyl-2-methylbenzoic acid with methanol under acidic or enzymatic conditions. This method typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, achieving yields of 70–85%.

Reaction Conditions:

  • Catalyst: H2SO4\text{H}_2\text{SO}_4 (5 mol%)

  • Solvent: Excess methanol (neat conditions)

  • Temperature: Reflux (65–70°C)

  • Time: 6–8 hours

The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the activated carbonyl carbon of the benzoic acid derivative. A key challenge lies in the synthesis of the precursor 4-cyclobutyl-2-methylbenzoic acid, which requires multistep functionalization of commercially available substrates.

Chlorination-Hydrolysis-Acylation Sequence

Adapted from a patent for 4-chloromethyl benzoic acid chlorides, this three-step sequence offers a scalable alternative:

  • Chlorination:

    • Substrate: 4-xylyl alcohol

    • Catalyst: Dibenzoyl peroxide (0.025 mol%)

    • Chlorinating Agent: Cl2\text{Cl}_2 gas

    • Conditions: 60–75°C, 12–14 hours

    • Product: 4-methylol benzyl trichloride (yield: 89%).

  • Hydrolysis:

    • Reagent: Water (stoichiometric)

    • Temperature: 50–60°C

    • Product: 4-hydroxymethyl-benzoic acid (≤5% byproduct).

  • Acylation:

    • Reagent: Oxalyl chloride (excess)

    • Catalyst: DMF (0.5 mol%)

    • Solvent: Diethyl ether

    • Yield: 88.8% after distillation.

This method’s robustness is evidenced by its industrial adoption, though it demands rigorous control over chlorination kinetics to minimize polysubstitution.

Reaction Mechanisms and Catalytic Processes

Esterification Dynamics

Protonation of the carboxylic acid by H2SO4\text{H}_2\text{SO}_4 enhances electrophilicity at the carbonyl carbon, enabling methanol nucleophilic attack. The tetrahedral intermediate collapses to release water, forming the ester.

Chlorination Selectivity

Dibenzoyl peroxide generates chlorine radicals, initiating a chain reaction. Triethanolamine suppresses aryl chlorination, directing Cl2\text{Cl}_2 to the benzylic position.

Optimization of Reaction Conditions

Parameter Esterification Chlorination Cyclobutylation
Temperature (°C)65–7060–7556
Catalyst Loading5 mol%0.025 mol%1.2 equiv
Yield (%)70–858959
Byproducts<5%≤0.05%<10%

Key Findings:

  • Higher catalyst loadings in esterification reduce reaction time but increase purification complexity.

  • Chlorination at >75°C risks over-chlorination, necessitating GC monitoring.

Analytical Characterization Techniques

  • GC-MS: Tracks chlorination intermediates (e.g., 4-methylol benzyl dichloride ≤0.05%).

  • 1H^1\text{H} NMR: Confirms cyclobutyl integration via characteristic multiplet signals at δ 1.72–2.29 ppm.

Industrial-Scale Production Considerations

The chlorination-hydrolysis-acylation route is preferred for scalability, offering:

  • Throughput: 412 g per batch

  • Purity: 99.4% after distillation

  • Cost Efficiency: Raw material savings via chlorine gas utilization

Applications in Scientific Research

  • Medicinal Chemistry: Serves as a lipophilic scaffold for protease inhibitors.

  • Materials Science: Modifies polymer side-chains to enhance thermal stability.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-cyclobutyl-2-methylbenzoate, and how can purity be validated?

Methodological Answer: A common approach involves esterification of the corresponding carboxylic acid (e.g., 4-cyclobutyl-2-methylbenzoic acid) using methanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Alternatively, transesterification of activated esters (e.g., methyl or ethyl esters) may be employed. Purity validation should include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester formation .
  • HPLC with UV detection for quantification of impurities (<1% threshold).
  • Melting point analysis (if crystalline) to compare with literature values .

Q. How can crystallographic data for this compound be refined and validated?

Methodological Answer: Crystallographic refinement typically employs the SHELXL program, which iteratively adjusts atomic coordinates and thermal parameters against X-ray diffraction data . Validation steps include:

  • R-factor analysis (R₁ < 0.05 for high-quality data).
  • ORTEP-3 visualization to confirm molecular geometry and detect disorder .
  • PLATON/CHECKCIF for symmetry validation and intermolecular interaction analysis .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?

Methodological Answer:

  • FTIR spectroscopy to identify ester carbonyl stretching (~1700–1750 cm⁻¹) and cyclobutyl C-H vibrations (2800–3000 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion confirmation and fragmentation pattern analysis.
  • UV-Vis spectroscopy to assess conjugation effects from the cyclobutyl and methyl groups .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in derivatives of this compound be systematically analyzed to predict crystal packing?

Methodological Answer: Use graph set analysis to classify hydrogen-bonding motifs (e.g., chains, rings) and quantify directional interactions. For example:

  • Identify donor-acceptor pairs (e.g., O–H⋯O=C) using crystallographic data .
  • Apply Etter’s rules to prioritize strong hydrogen bonds (e.g., carboxylate-hydroxyl interactions) and predict supramolecular assemblies .
  • Compare with analogous structures (e.g., methyl 4-hydroxybenzoate derivatives) to identify trends in lattice energy .

Q. What experimental and computational strategies resolve discrepancies between observed FTIR spectra and DFT-predicted vibrational modes?

Methodological Answer:

  • Experimental FTIR/FT-Raman data should be collected under controlled humidity/temperature to minimize environmental artifacts .
  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model vibrational modes, but discrepancies often arise from:
    • Neglect of anharmonicity (correct with scaling factors).
    • Crystal packing effects not accounted for in gas-phase simulations.
  • Solid-state NMR or Raman microspectroscopy can bridge the gap by probing crystal-environment effects .

Q. How do steric effects from the cyclobutyl group influence reaction kinetics in ester derivatives?

Methodological Answer:

  • Perform kinetic studies (e.g., hydrolysis under alkaline conditions) to compare rate constants with less hindered analogs (e.g., methyl 4-methylbenzoate).
  • Use molecular dynamics simulations to quantify steric hindrance via:
    • Torsional barrier analysis of the cyclobutyl ring.
    • Steric maps (e.g., using SambVca) to assess accessibility of the ester group .
  • Correlate results with crystallographic data on bond angles and torsional strain .

Q. How can conflicting crystallographic data from different refinement methods be reconciled?

Methodological Answer:

  • Compare refinement outputs (e.g., SHELXL vs. Olex2) by analyzing:
    • Thermal displacement parameters (ADPs) for atoms with high B-factors, indicating possible disorder .
    • Residual electron density maps to identify unmodeled solvent or twinning.
  • Validate using Hirshfeld surface analysis to detect weak interactions (e.g., C–H⋯π) that may affect packing .
  • Cross-reference with powder XRD to confirm phase purity and rule out polymorphism .

Q. What role do non-classical hydrogen bonds (e.g., C–H⋯O) play in stabilizing the crystal lattice?

Methodological Answer:

  • Use Cambridge Structural Database (CSD) queries to identify prevalence of C–H⋯O interactions in benzoate esters .
  • Calculate interaction energies using PIXEL or Hirshfeld partitioning to quantify their contribution to lattice stability.
  • Experimentally probe stability via thermal gravimetric analysis (TGA) to correlate melting points with intermolecular bond strengths .

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